![molecular formula C15H16N4O B5686460 3-[3-(1H-imidazol-1-yl)propyl]-2-methyl-4(3H)-quinazolinone](/img/structure/B5686460.png)
3-[3-(1H-imidazol-1-yl)propyl]-2-methyl-4(3H)-quinazolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[3-(1H-imidazol-1-yl)propyl]-2-methyl-4(3H)-quinazolinone, also known as Ro 31-8220, is a synthetic compound that belongs to the class of protein kinase inhibitors. It was first developed by Hoffmann-La Roche in the 1990s and has since been widely used in scientific research for its ability to inhibit various protein kinases.
Wirkmechanismus
3-[3-(1H-imidazol-1-yl)propyl]-2-methyl-4(3H)-quinazolinone 31-8220 acts as a competitive inhibitor of protein kinases by binding to the ATP-binding site of the kinase domain. By inhibiting the activity of these kinases, 3-[3-(1H-imidazol-1-yl)propyl]-2-methyl-4(3H)-quinazolinone 31-8220 can modulate various cellular processes, including cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
3-[3-(1H-imidazol-1-yl)propyl]-2-methyl-4(3H)-quinazolinone 31-8220 has been shown to have a wide range of biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, inhibit angiogenesis, and modulate immune responses. In addition, 3-[3-(1H-imidazol-1-yl)propyl]-2-methyl-4(3H)-quinazolinone 31-8220 has been shown to have neuroprotective effects and may have potential therapeutic applications in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-[3-(1H-imidazol-1-yl)propyl]-2-methyl-4(3H)-quinazolinone 31-8220 is its ability to inhibit multiple protein kinases, making it a useful tool for studying complex signaling pathways. However, its broad specificity can also be a limitation, as it may interfere with other cellular processes and produce off-target effects. In addition, 3-[3-(1H-imidazol-1-yl)propyl]-2-methyl-4(3H)-quinazolinone 31-8220 has limited solubility in water, which can make it difficult to use in some experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on 3-[3-(1H-imidazol-1-yl)propyl]-2-methyl-4(3H)-quinazolinone 31-8220. One area of interest is the development of more specific inhibitors that can target individual protein kinases. Another potential direction is the investigation of 3-[3-(1H-imidazol-1-yl)propyl]-2-methyl-4(3H)-quinazolinone 31-8220's neuroprotective effects and its potential therapeutic applications in the treatment of neurodegenerative diseases. Finally, the use of 3-[3-(1H-imidazol-1-yl)propyl]-2-methyl-4(3H)-quinazolinone 31-8220 in combination with other compounds may provide new insights into the complex signaling pathways that regulate cellular processes.
Synthesemethoden
The synthesis of 3-[3-(1H-imidazol-1-yl)propyl]-2-methyl-4(3H)-quinazolinone 31-8220 involves several steps, starting with the reaction between 2-methyl-4(3H)-quinazolinone and 3-bromopropylamine to form 3-(2-methyl-4-quinazolinylamino)propylamine. This intermediate compound is then reacted with 1H-imidazole to yield 3-[3-(1H-imidazol-1-yl)propyl]-2-methyl-4(3H)-quinazolinone 31-8220.
Wissenschaftliche Forschungsanwendungen
3-[3-(1H-imidazol-1-yl)propyl]-2-methyl-4(3H)-quinazolinone 31-8220 has been extensively used in scientific research as a tool to study the function of protein kinases. It has been shown to inhibit a wide range of protein kinases, including protein kinase C (PKC), mitogen-activated protein kinase (MAPK), and cyclin-dependent kinase (CDK).
Eigenschaften
IUPAC Name |
3-(3-imidazol-1-ylpropyl)-2-methylquinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O/c1-12-17-14-6-3-2-5-13(14)15(20)19(12)9-4-8-18-10-7-16-11-18/h2-3,5-7,10-11H,4,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPXWBMAYHXJEHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1CCCN3C=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(1H-imidazol-1-yl)propyl]-2-methyl-4(3H)-quinazolinone |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.